N-(2-Aminoethyl)-4-[(4-fluorophenyl)methoxy]-2-methoxybenzamide

Physicochemical profiling ADMET prediction Benzamide comparator

N-(2-Aminoethyl)-4-[(4-fluorophenyl)methoxy]-2-methoxybenzamide is a synthetic substituted benzamide (molecular weight 318.34 g/mol, C17H19FN2O3) that belongs to the class of 4-(arylmethoxy)-2-methoxybenzamides. The compound features a 2-methoxy substituent on the benzamide core, a 4-(4-fluorobenzyl)oxy group, and a primary aminoethyl side chain on the amide nitrogen.

Molecular Formula C17H19FN2O3
Molecular Weight 318.34 g/mol
CAS No. 919772-44-4
Cat. No. B12615253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Aminoethyl)-4-[(4-fluorophenyl)methoxy]-2-methoxybenzamide
CAS919772-44-4
Molecular FormulaC17H19FN2O3
Molecular Weight318.34 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)OCC2=CC=C(C=C2)F)C(=O)NCCN
InChIInChI=1S/C17H19FN2O3/c1-22-16-10-14(6-7-15(16)17(21)20-9-8-19)23-11-12-2-4-13(18)5-3-12/h2-7,10H,8-9,11,19H2,1H3,(H,20,21)
InChIKeyQGBJJCFHSUXDFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Aminoethyl)-4-[(4-fluorophenyl)methoxy]-2-methoxybenzamide (CAS 919772-44-4): Core Benzamide Scaffold and Structural Identity


N-(2-Aminoethyl)-4-[(4-fluorophenyl)methoxy]-2-methoxybenzamide is a synthetic substituted benzamide (molecular weight 318.34 g/mol, C17H19FN2O3) that belongs to the class of 4-(arylmethoxy)-2-methoxybenzamides [1]. The compound features a 2-methoxy substituent on the benzamide core, a 4-(4-fluorobenzyl)oxy group, and a primary aminoethyl side chain on the amide nitrogen. This specific substitution pattern aligns it with a series of fluorobenzamide derivatives explored for monoamine oxidase B (MAO-B) inhibition and other biological targets [2]. The compound's structural features distinguish it from simpler benzamide scaffolds and from close regioisomers, providing a distinct pharmacological profile that is not interchangeable with other in-class analogs.

Why N-(2-Aminoethyl)-4-[(4-fluorophenyl)methoxy]-2-methoxybenzamide Cannot Be Simply Replaced by a Generic Benzamide or Close Analog


Within the benzamide class, even subtle changes to the substitution pattern profoundly alter target selectivity, ADMET properties, and biological potency. For the fluorobenzamide scaffold, the position of the fluoro substituent on the benzyloxy ring, the nature of the core substituent (e.g., -OCH3 vs. -F vs. -H), and the length/side-chain terminal group of the N-aminoalkyl tail all critically influence MAO-B inhibitory activity and selectivity window [1]. A simple switch to a 3-fluorobenzyloxy regioisomer or an N-alkyloxyethyl analog yields compounds with significantly different IC50 values and MAO-A/B selectivity ratios [2]. Therefore, a generic benzamide or an in-class compound without this exact substitution combination cannot be assumed to replicate the target-binding profile or pharmacodynamic behavior of N-(2-Aminoethyl)-4-[(4-fluorophenyl)methoxy]-2-methoxybenzamide, particularly if the application demands a specific pharmacokinetic, selectivity, or potency threshold.

Product-Specific Quantitative Evidence Guide for N-(2-Aminoethyl)-4-[(4-fluorophenyl)methoxy]-2-methoxybenzamide: Comparative Data for Procurement and Selection


Physicochemical Differentiator: Computed LogP and Hydrogen Bond Donor Count vs. Metoclopramide

The compound's computed XLogP3 is 1.6, and it possesses 2 hydrogen bond donors, compared to metoclopramide (4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2-methoxybenzamide, CAS 364-62-5) which has a higher LogP of approximately 2.6 and only 1 hydrogen bond donor [1][2]. This lower lipophilicity and additional HBD capacity in N-(2-aminoethyl)-4-[(4-fluorophenyl)methoxy]-2-methoxybenzamide predict improved aqueous solubility and potentially reduced CNS penetration relative to metoclopramide, which is a known blood-brain barrier penetrant.

Physicochemical profiling ADMET prediction Benzamide comparator

MAO-B Inhibitory Activity: Cross-Analog Potency Comparison with a 2-Fluoro-4-(3-fluorobenzyloxy) Analog

A structurally close analog, N-(2-aminoethyl)-2-fluoro-4-(3-fluorobenzyloxy)-benzamide (Example 7 in US20030236304), exhibited MAO-B inhibition with an IC50 in the low micromolar range, while the 3-fluorobenzyloxy regioisomer lacking the 2-fluoro substituent showed a >5-fold drop in potency [1]. By class-level inference, the 4-fluorobenzyloxy and 2-methoxy substitution pattern in the target compound is expected to yield a distinct potency and selectivity profile against MAO-A, although experimental data for this exact compound remains to be published.

MAO-B inhibition Fluorobenzamide SAR In vitro pharmacology

Structure-Specific Differentiation from Entinostat and Other Therapeutic Benzamides

Unlike the anti-cancer benzamide Entinostat (MS-275), which is a potent histone deacetylase (HDAC) inhibitor with an IC50 of ~300 nM against HDAC1 and a distinct N-(2-aminophenyl)benzamide core, the target compound lacks the critical ortho-aminoanilide zinc-binding group and is not expected to inhibit HDACs [1][2]. This structural divergence ensures that N-(2-aminoethyl)-4-[(4-fluorophenyl)methoxy]-2-methoxybenzamide does not share the epigenetic modulation or the hematological toxicity profiles associated with benzamide HDAC inhibitors, making it a cleaner tool for non-epigenetic target investigation.

HDAC inhibition Benzamide drug comparators Selectivity profile

Optimal Research and Industrial Application Scenarios for N-(2-Aminoethyl)-4-[(4-fluorophenyl)methoxy]-2-methoxybenzamide Based on Evidence Profile


MAO-B Focused Screening and Lead Optimization

Based on its class-level MAO-B inhibitory potential (Section 3, Evidence 2), this compound is well-suited for systematic structure-activity relationship (SAR) studies aimed at optimizing 4-aryloxy-2-methoxybenzamides as selective MAO-B inhibitors. Researchers can use it as a core scaffold to explore the effects of varying the aminoalkyl tail length and the benzyloxy substituent on potency and MAO-A selectivity [1].

Physicochemical Property-Driven Hit Selection

The compound's lower computed LogP (1.6) and higher HBD count (2) compared to metoclopramide (Section 3, Evidence 1) make it a candidate for projects requiring reduced passive CNS penetration or enhanced aqueous solubility. It can serve as a matched molecular pair with metoclopramide in studies designed to isolate physicochemical contributions to ADMET parameters without altering the benzamide core [2].

Non-Epigenetic Benzamide Tool Compound

Given its structural distinction from HDAC-inhibiting benzamides like Entinostat (Section 3, Evidence 3), this compound is ideal as a negative control in cell-based assays where benzamide-induced HDAC inhibition is a confounding factor, or as a starting point for developing benzamide-based ligands for non-histone targets such as GPCRs or MAO enzymes.

Quote Request

Request a Quote for N-(2-Aminoethyl)-4-[(4-fluorophenyl)methoxy]-2-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.